Rhetsinine

Übersicht

Beschreibung

Es handelt sich um eine bioaktive Verbindung mit bedeutenden pharmakologischen Eigenschaften, darunter entzündungshemmende und Aldose-Reduktase-hemmende Aktivitäten .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Rhetsinin kann durch die milde Oxidation von Evodiamin synthetisiert werden. Der Prozess beinhaltet die Verwendung von Oxidationsmitteln unter kontrollierten Bedingungen, um die gewünschte Transformation zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Rhetsinin beinhaltet typischerweise die Extraktion und Reinigung aus natürlichen Quellen wie Evodia rutaecarpa und Zanthoxylum rhetsa. Der Extraktionsprozess beinhaltet eine Lösungsmittelextraktion, gefolgt von chromatographischen Techniken, um die Verbindung zu isolieren und zu reinigen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rhetsinine can be synthesized through the mild oxidation of evodiamine. The process involves the use of oxidizing agents under controlled conditions to achieve the desired transformation .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification from natural sources such as Evodia rutaecarpa and Zanthoxylum rhetsa. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Rhetsinin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Milde Oxidation von Evodiamin zu Rhetsinin.

Reduktion: Potenzielle Reduktionsreaktionen zur Modifizierung seiner funktionellen Gruppen.

Substitution: Mögliche Substitutionsreaktionen an seinen aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Werden bei der Oxidation von Evodiamin zu Rhetsinin verwendet.

Reduktionsmittel: Werden bei Reduktionsreaktionen eingesetzt, um funktionelle Gruppen zu verändern.

Katalysatoren: Werden bei Substitutionsreaktionen eingesetzt, um den Prozess zu erleichtern.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Oxidation von Evodiamin entsteht, ist Rhetsinin. Andere Produkte können Derivate sein, die durch weitere chemische Modifikationen gebildet werden .

Wissenschaftliche Forschungsanwendungen

Rhetsinin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzverbindung bei der Untersuchung von Alkaloiden und ihren chemischen Eigenschaften verwendet.

Biologie: Untersucht auf seine biologischen Aktivitäten, einschließlich entzündungshemmender und Aldose-Reduktase-hemmender Wirkungen

Industrie: Wird bei der Entwicklung von Pharmazeutika und anderen bioaktiven Verbindungen eingesetzt.

Wirkmechanismus

Rhetsinin übt seine Wirkungen hauptsächlich durch die Hemmung der Aldose-Reduktase aus, einem Enzym, das am Polyol-Weg des Glukosestoffwechsels beteiligt ist. Durch die Hemmung dieses Enzyms reduziert Rhetsinin die Anhäufung von Sorbitol, das an diabetischen Komplikationen beteiligt ist . Darüber hinaus kann es mit anderen molekularen Zielstrukturen und Signalwegen interagieren, die an Entzündungen und oxidativem Stress beteiligt sind .

Wirkmechanismus

Rhetsinine exerts its effects primarily through the inhibition of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. By inhibiting this enzyme, this compound reduces the accumulation of sorbitol, which is implicated in diabetic complications . Additionally, it may interact with other molecular targets and pathways involved in inflammation and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Rhetsinin ist unter ähnlichen Verbindungen einzigartig aufgrund seiner spezifischen inhibitorischen Aktivität gegen Aldose-Reduktase. Zu ähnlichen Verbindungen gehören:

Evodiamin: Ein Vorläufer von Rhetsinin mit unterschiedlichen pharmakologischen Eigenschaften.

Rutaecarpine: Ein weiteres Alkaloid aus Evodia rutaecarpa mit unterschiedlichen Bioaktivitäten.

Dehydroevodiamin: Eine verwandte Verbindung mit entzündungshemmenden Wirkungen.

Rhetsinin zeichnet sich durch seine potente Aldose-Reduktase-hemmende Aktivität aus, was es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

Rhetsinine, also known as hydroxyevodiamine, is a natural compound derived from the plant Evodia rutaecarpa. This compound has garnered attention for its diverse biological activities, particularly its role as an aldose reductase inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound primarily functions as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose to sorbitol. Overactivity of this enzyme is linked to various diabetic complications, including neuropathy and retinopathy. This compound's inhibition of aldose reductase can potentially mitigate these complications by reducing sorbitol accumulation in tissues.

- IC50 Value : The inhibitory concentration (IC50) of this compound against aldose reductase is reported to be 24.1 μM , indicating its potency as an inhibitor .

1. Anti-diabetic Effects

This compound has shown promise in preclinical studies for its anti-diabetic effects. By inhibiting aldose reductase, it reduces the risk of diabetic complications without increasing the risk of hypoglycemia .

2. Renal Protection

Recent studies have demonstrated that this compound can protect renal function in models of acute kidney injury (AKI). In a study involving a sepsis-associated AKI rat model, treatment with this compound resulted in:

- Reduction in Blood Urea Nitrogen (BUN) and creatinine levels.

- Decreased levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

- Significant histological improvements in kidney tissue .

3. Neuroprotective Properties

Research has indicated that this compound may influence neuroinflammatory pathways, potentially offering neuroprotective benefits in conditions like Alzheimer's disease. It affects serotonergic signaling pathways, which are crucial for cognitive function .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Eigenschaften

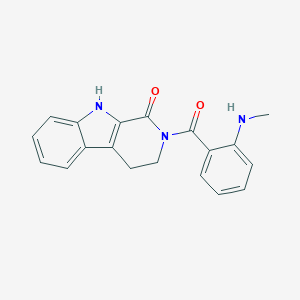

IUPAC Name |

2-[2-(methylamino)benzoyl]-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-20-15-8-4-3-7-14(15)18(23)22-11-10-13-12-6-2-5-9-16(12)21-17(13)19(22)24/h2-9,20-21H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEOYMOPVHBBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)N2CCC3=C(C2=O)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200576 | |

| Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(methyamino)benzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-43-2 | |

| Record name | NSC 258315 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC258315 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(methyamino)benzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhetsinine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ7LSR9JJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.